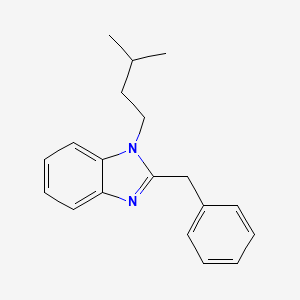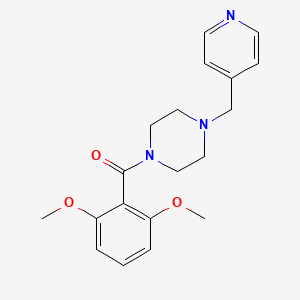![molecular formula C17H20N4S B5532270 1-amino-5-(1-piperidinyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile](/img/structure/B5532270.png)
1-amino-5-(1-piperidinyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves multi-step reactions including the conversion of 1-amino-5-morpholino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile to its chloro-acetylamino derivative, followed by nucleophilic substitution reactions with different amines. These steps are crucial for the formation of the core structure of tetrahydrothieno[2,3-c]isoquinolines (El-Dean et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized by complex heterocyclic systems. These compounds typically exhibit a tetrahydrothieno[2,3-c]isoquinoline core with various substituents, contributing to their diverse chemical behavior and biological activity. The structure is established using various spectroscopic techniques such as FTIR, NMR, and mass spectroscopy (Zaki et al., 2019).
Chemical Reactions and Properties
The chemical reactions of these compounds often involve the formation of fused heterocyclic systems via nucleophilic substitution reactions and cyclization processes. These reactions are pivotal in synthesizing a variety of heterocyclic compounds with potential biological activities. The reactivity and functional group transformations are key aspects of their chemical properties (El-Dean et al., 2010).
Scientific Research Applications
Synthesis and Chemical Transformations
1-Amino-5-(1-piperidinyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile is a compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. It has been converted into chloro-acetylamino derivatives, which undergo nucleophilic substitution reactions with different amines. This compound has also been used to create aminoiminopyrimidine derivatives through reactions with triethyl orthoformate and hydrazine, leading to a variety of fused heterocyclic compounds including triazolopyrimidothienotetrahydroisoquinolines (A. El-Dean, S. M. Radwan, & R. Zaki, 2010).
Antimicrobial Activity
The compound has been foundational in synthesizing novel series of piperidinyl tetrahydrothieno[2,3-c]isoquinolines that exhibit antimicrobial activity. Upon treatment with α-halo carbonyl compounds, the compound has led to the creation of structures that demonstrate promising activities against various pathogenic strains of bacteria and fungi, highlighting its potential for developing new antimicrobial agents (R. Zaki, A. K. Kamal El‐dean, S. M. Radwan, & Asmaa S. A. Sayed, 2019).
Contribution to Heterocyclic Chemistry
Further research has demonstrated the versatility of this compound in heterocyclic chemistry. It has been used as a precursor in synthesizing diamino-substituted pyrano[4",3":4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidines and pyrimido[4',5':4,5]thieno[2,3-c]isoquinolines. These compounds were further modified to produce various derivatives, showcasing the compound's role in expanding the library of heterocyclic compounds with potential pharmaceutical applications (E. Paronikyan, S. Dashyan, N. S. Minasyan, & G. M. Stepanyan, 2016).
Mechanism of Action
properties
IUPAC Name |
1-amino-5-piperidin-1-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4S/c18-10-13-15(19)14-11-6-2-3-7-12(11)16(20-17(14)22-13)21-8-4-1-5-9-21/h1-9,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLGGVIHPNVPDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(C4=C2CCCC4)C(=C(S3)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4,5-trimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5532194.png)
![2-fluoro-4-{2-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}phenol](/img/structure/B5532202.png)
![1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B5532210.png)


![N-{1-methyl-2-[2-(4-methyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}-2-(3-methylphenoxy)acetamide](/img/structure/B5532231.png)
![1-{[1-(cyclopentylcarbonyl)piperidin-4-yl]carbonyl}-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5532232.png)


![N-[1-(benzylamino)-2,2,2-trichloroethyl]-4'-(pentyloxy)-4-biphenylcarboxamide](/img/structure/B5532259.png)
![1-[2-(2-azaspiro[4.4]non-2-yl)-2-oxo-1-phenylethyl]-4-butylpiperazine-2,3-dione](/img/structure/B5532263.png)
![2-[1-(2-ethoxybenzyl)-4-(1,3-thiazol-4-ylcarbonyl)-2-piperazinyl]ethanol](/img/structure/B5532278.png)

![N'-{4-[(4-nitrobenzyl)oxy]benzylidene}-2-(2-pyrimidinylthio)acetohydrazide](/img/structure/B5532290.png)